Nickel sulfamate

Overview

Description

Nickel sulfamate is an inorganic compound that has a wide range of applications in scientific research. It is commonly used as a precursor for the deposition of nickel in electroplating and semiconductor industries. In addition, this compound has been found to possess various biological activities that make it a useful tool for studying physiological and biochemical processes.

Scientific Research Applications

Electrochemical Recovery : Nickel sulfamate solutions are crucial in industrial nickel plating. Research demonstrates the effective recovery of nickel from spent sulfamate solutions using electrochemical methods, highlighting the importance of this compound in recycling and environmental protection (Hankin & Kelsall, 2011).

Nickel Electroplating : It's used for low-stress nickel coating, offering a narrow operating window in terms of pH, temperature, and anode material. This property is vital for producing specific coating structures (Martyak & Seefeldt, 2004).

Suzuki-Miyaura Reactions : In the field of organic chemistry, this compound aids in Suzuki-Miyaura coupling reactions involving aryl sulfamates. This application is significant for the development of more sustainable catalysis techniques (Mohadjer Beromi et al., 2017).

Electroplating Process Parameters : The quality of nickel coating in this compound electroplating is influenced by various factors like conductivity, stirring, current density, temperature, and Ni+2 concentration. This is crucial for optimizing electroplating processes (Zou, 2011).

Nickel-Cobalt Alloy Electrodeposition : this compound is used in the electrodeposition of nickel-cobalt alloys. These alloys are evaluated for properties like microhardness, tensile strength, and high-temperature oxidation, indicating its role in creating advanced materials (Golodnitsky et al., 2002).

Anodic Decomposition Studies : The anodic oxidation of sulfamate, which affects nickel electroforming baths' quality, has been studied, providing insights into optimizing electroplating processes (Zhang & Park, 1994).

Sonochemical Synthesis of Nanoparticles : this compound plays a role in the sonochemical synthesis of nickel and cobalt sulfides, which are promising materials in areas like solar cells and supercapacitors (Kristl et al., 2017).

Microbattery Current Collectors : In the fabrication of microbatteries, this compound is used for depositing thin-film current collectors. This illustrates its significance in advanced energy storage technologies (Ripenbein et al., 2010).

Mechanism of Action

Target of Action

Nickel sulfamate primarily targets the surface of materials that require a coating of nickel . It is widely used in industrial surface finishing processes for electrodeposition of nickel . The compound interacts with the material’s surface, depositing a layer of nickel that is characterized by low internal stress and high deposition rates .

Mode of Action

This compound operates through an electrodeposition process . In this process, a power supply applies a direct current as a driving force, which causes the nickel ions in the this compound solution to be reduced and deposited onto the material’s surface . The resulting nickel coating has unique properties such as precision, hardness, and controlled internal stress .

Biochemical Pathways

For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of chemical reactions . .

Pharmacokinetics

They are known to cause allergic reactions, and prolonged exposure can lead to serious health issues .

Result of Action

The primary result of this compound’s action is the formation of a nickel coating on the target material . This coating is characterized by low internal stress, high deposition rates, and good ductility . These properties make this compound particularly useful in applications that require precise sizing, such as electroforming .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the quality of the nickel deposits . Additionally, the temperature and current density during the electrodeposition process can also alter the characteristics of the deposit . Therefore, careful control of these environmental factors is crucial for optimizing the action of this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Nickel sulfamate interacts with various enzymes, proteins, and other biomolecules in the process of nickel electroplating . The nature of these interactions is complex and depends on numerous factors, including the specific conditions of the electroplating process .

Cellular Effects

It is known that nickel compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily related to its role in the nickel-electroplating process . It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Like other nickel compounds, it could potentially have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the nickel-electroplating process . It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues during the nickel-electroplating process . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles during the nickel-electroplating process .

properties

IUPAC Name |

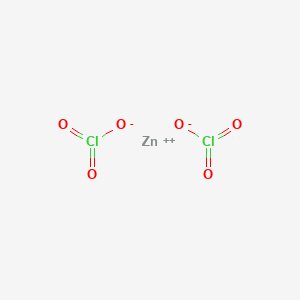

nickel(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERTUBUCQCSNJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

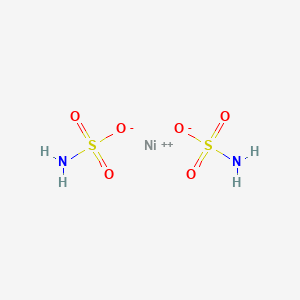

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(SO3NH2)2, H4N2NiO6S2 | |

| Record name | Nickel(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065622 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13770-89-3 | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using nickel sulfamate baths for electroplating compared to other nickel salts like nickel sulfate?

A1: this compound baths offer several advantages: [, , , , ]

Q2: What are the common additives used in this compound baths and how do they affect the deposit properties?

A3:

- Sodium Dodecyl Sulfate (SLS): Improves the leveling and brightness of the deposit. [, ] The concentration of SLS significantly influences the mechanical properties and can lead to structural changes in the deposit. []

Q3: Can organic solvents be used in this compound baths and how do they affect the properties of the deposit?

A4: Yes, organic solvents like formamide can be used. They offer a wider electrochemical window, enabling the deposition of metals with more electronegative potentials than hydrogen. Deposits from such baths have shown fine-grained structure, moderate hardness, and a correlation between hydrogen content and hardness. [, ]

Q4: What is the role of agitation in this compound electroplating?

A5: Agitation, particularly ultrasonic agitation, plays a crucial role in: [, ]

Q5: How does the addition of nanoparticles, like alumina (Al2O3) or zirconia (ZrO2), affect the properties of nickel deposits?

A6: Incorporating nanoparticles like Al2O3 and ZrO2 into the nickel matrix can significantly enhance the mechanical properties, including hardness and wear resistance, of the resulting composite coatings. [, , ]

Q6: How does the presence of chloride ions affect the anodic behavior of nickel in a this compound bath?

A7: Chloride ions play a crucial role in preventing the passivation of nickel anodes, particularly at low current densities. This improves the efficiency and stability of the electroplating process. [, ]

Q7: What electrochemical techniques are used to study the kinetics of electrode reactions in this compound solutions?

A8: Techniques like multipulse current measurements and electrochemical impedance spectroscopy (EIS) are valuable tools for understanding the kinetics of electrode reactions, including: [, ]

Q8: How can real-time stress sensors be used in this compound electroforming?

A9: Real-time stress sensors offer valuable insights during the electroforming process: []

Q9: What are the environmental concerns associated with traditional boric acid-containing this compound baths?

A10: Boric acid-containing effluents face increasing regulations due to their potential environmental impact. Research is focused on finding less harmful alternatives, such as organic acid buffers, for more sustainable electroplating practices. []

Q10: How can electrodialysis be applied for resource recovery from this compound plating rinse water?

A11: Electrodialysis offers a promising approach for recovering valuable components from rinse water: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)